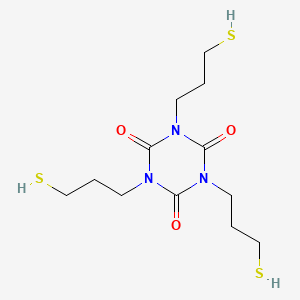
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three sulfanylpropyl groups attached to a triazinane-2,4,6-trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reaction conditionsorganic solvent, base (e.g., triethylamine), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine core can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions contribute to the compound’s biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but lacking the sulfanylpropyl groups.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione: A related compound with hydroxyethyl groups instead of sulfanylpropyl groups.
1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with aminophenyl groups.
Uniqueness
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of sulfanylpropyl groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to undergo specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
78366-85-5 |
|---|---|
Molekularformel |
C12H21N3O3S3 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
1,3,5-tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H21N3O3S3/c16-10-13(4-1-7-19)11(17)15(6-3-9-21)12(18)14(10)5-2-8-20/h19-21H,1-9H2 |
InChI-Schlüssel |
HNHFTARXTMQRCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=O)N(C(=O)N(C1=O)CCCS)CCCS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


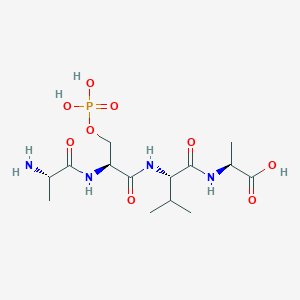
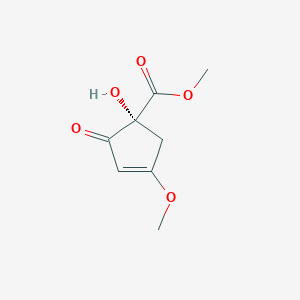
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
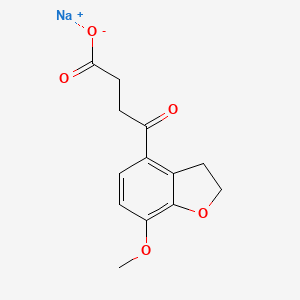
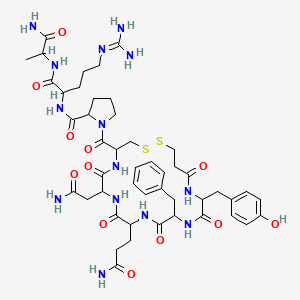
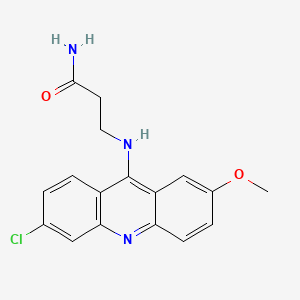
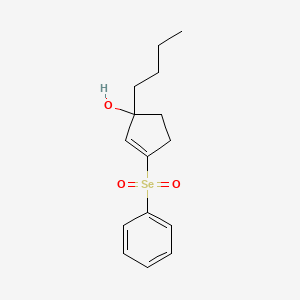
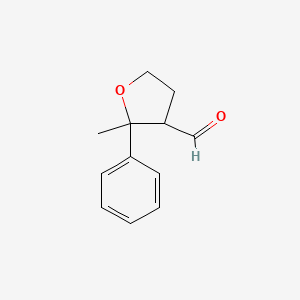


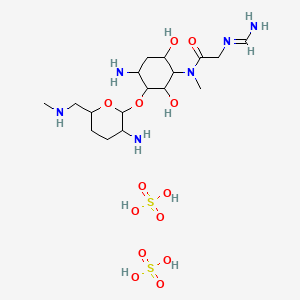
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
